
2,2',3,4,5'-Pentachlorobiphenyl
Übersicht
Beschreibung
2,2’,3,4,5’-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,5’-Pentachlorobiphenyl is C12H5Cl5. Its IUPAC name is 1,2,3-trichloro-4-(2,5-dichlorophenyl)benzene .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,4,5’-Pentachlorobiphenyl is 326.4 g/mol. It has a XLogP3 value of 6.4, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of various chlorinated biphenyls, including 2,2',3,4,5'-pentachlorobiphenyl, has been detailed, providing foundational knowledge for further chemical and environmental studies (Bergman & Wachtmeister, 1977).
Environmental Degradation and Remediation
- Research on the degradation of pentachlorobiphenyl in soil highlights the use of palladium-coated iron and aerobic bacteria for environmental remediation (He et al., 2009).
- Another study focuses on the reductive dechlorination of non-ortho substituted polychlorinated biphenyls, including pentachlorobiphenyl, using ultraviolet irradiation in alkaline 2-propanol, contributing to understanding effective methods for environmental cleanup (Yao et al., 1997).
Biological Impact and Toxicology
- The induction of aberrant mitosis by pentachlorobiphenyls in cells, and the synergistic effects with other compounds, has been investigated, providing insights into potential health risks (Jensen et al., 2000).
- A study examining the persistence of pentachlorobiphenyls in the lung parenchyma of mice reveals unique tissue localization, informing research on the bioaccumulation and health impacts of polychlorinated biphenyls (Brandt et al., 1981).
Analytical Applications
- Research on the solubility of individual polychlorinated biphenyl congeners in supercritical fluids, including pentachlorobiphenyl, provides valuable data for analytical and environmental applications (Anitescu & Tavlarides, 1999).
Wirkmechanismus
Mode of Action
The compound interacts with its targets primarily through the activation of gene expression. For instance, it activates the expression of the CYP1A1 gene, which is involved in the metabolism of xenobiotics . This interaction leads to changes in the body’s ability to metabolize certain substances, potentially leading to various health effects.
Biochemical Pathways
2,2’,3,4,5’-Pentachlorobiphenyl has been shown to affect several biochemical pathways. For example, it has been found to induce thyrocyte autophagy by promoting calcium influx via store-operated Ca2+ entry . This process involves the upregulation of Protein kinase D (PKD) and downregulation of Phosphatidylinositol 3-kinase (VPS34) in mRNA levels, and the activation of PKD and VPS34 phosphorylation .
Pharmacokinetics
Like other pcbs, it is known to be lipophilic and can accumulate in various tissues in the body, including adipose tissue, serum, and milk . These properties can impact the compound’s bioavailability and its potential to cause health effects.
Result of Action
The activation of gene expression and the induction of autophagy can lead to various molecular and cellular effects. For instance, the induction of autophagy in thyrocytes can lead to changes in thyroidal ultrastructure . Additionally, the compound has been shown to induce mitochondria-dependent apoptosis mediated by AhR/Cyp1a1 in mouse germ cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,5’-Pentachlorobiphenyl. Therefore, exposure to the compound can occur through various environmental media, including air and soil . Furthermore, the compound’s lipophilic nature means that it can accumulate in various tissues in the body, potentially influencing its action and efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3-trichloro-4-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-3-9(14)8(5-6)7-2-4-10(15)12(17)11(7)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKYDBFRKPQCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073497 | |
| Record name | 2,2',3,4,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5'-Pentachlorobiphenyl | |
CAS RN |
38380-02-8 | |
| Record name | PCB 87 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 87 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X433553891 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



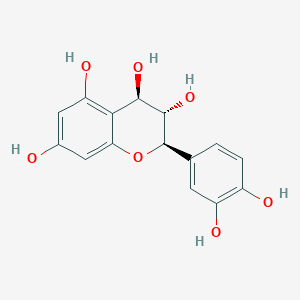

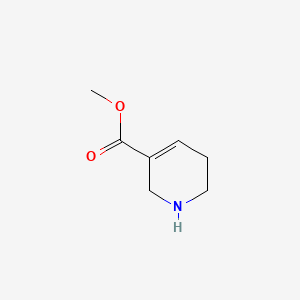
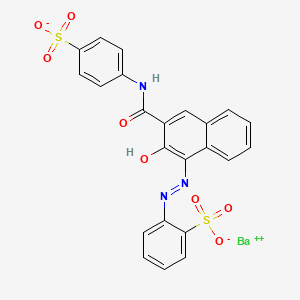


![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)
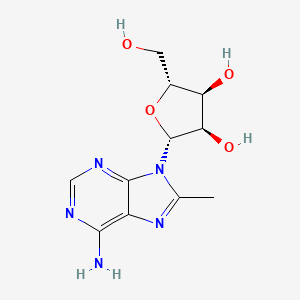
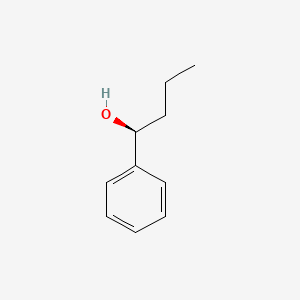
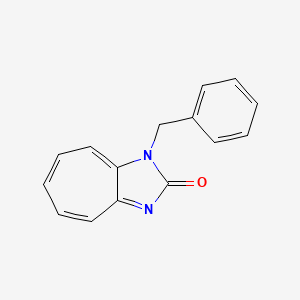

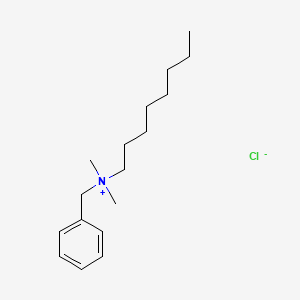

![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)